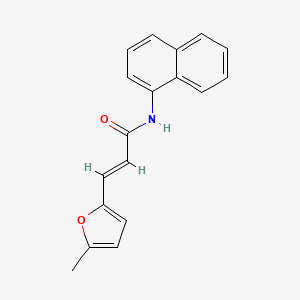
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized through different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood, but it has been suggested that 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine may act on various targets in the body, including the central nervous system, immune system, and endocrine system. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In livestock, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to increase feed intake by stimulating the release of ghrelin, a hormone that regulates appetite.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to induce apoptosis by activating the caspase pathway. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In livestock, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to increase feed intake by stimulating the release of ghrelin. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been shown to improve growth performance and reduce stress in livestock.
Advantages and Limitations for Lab Experiments
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has several advantages for lab experiments, including its high purity and stability. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is also easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine in lab experiments. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has a low solubility in water, which can make it difficult to administer in certain experiments. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can also be expensive to obtain, which can limit its use in some research studies.
Future Directions
There are several future directions for research on 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. In medicine, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could be further studied for its potential use as an antitumor agent and diagnostic tool in cancer imaging. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could also be studied for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. In agriculture, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could be studied for its potential use in aquaculture to improve fish growth and quality. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could also be studied for its potential use in plant growth promotion and as a soil conditioner. In environmental science, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine could be studied for its potential use in reducing soil erosion and improving soil fertility. Overall, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has shown promising results in scientific research and has the potential to be used in various fields.
Synthesis Methods
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can be synthesized through various methods, including the reaction of 2-amino-4-methyl-5-(4-methoxyphenyl)thiazole with 3,4-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of 2-amino-4-methyl-5-(4-methoxyphenyl)thiazole with 3,4-dimethylbenzaldehyde in the presence of a base. The synthesis of 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have antitumor, anti-inflammatory, and analgesic effects. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been studied for its potential use as a diagnostic tool in cancer imaging. In agriculture, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been used as a feed additive for livestock to increase feed intake and improve growth performance. 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has also been studied for its potential use in aquaculture to increase fish growth and improve the quality of fish products. In environmental science, 4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential use as a soil conditioner to improve soil fertility and reduce soil erosion.
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-6-15(11-13(12)2)18-14(3)23-19(21-18)20-16-7-9-17(22-4)10-8-16/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXTOCPRNPADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)
![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)
![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)


![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)

